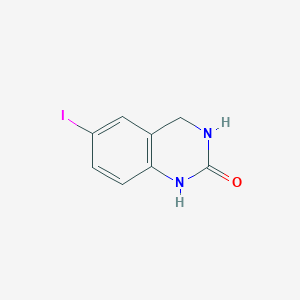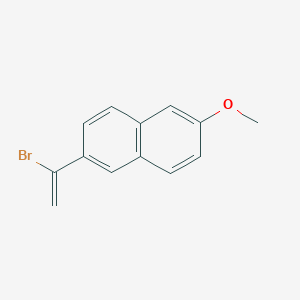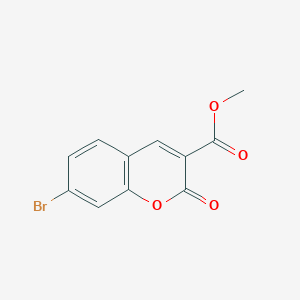
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, known for its diverse biological activities and applications in various fields. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound, specifically, is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the chromene ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-methoxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides under controlled conditions.
Industrial Production Methods: Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts. For instance, the use of green solvents and catalysts has been reported in the synthesis of coumarin derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium carbonate.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an anti-microbial, anti-tumor, and anti-inflammatory agent.
Medicine: Explored for its potential use in treating diseases such as cancer and Alzheimer’s.
Wirkmechanismus
The mechanism of action of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 8th position.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
Uniqueness: The presence of both the chlorine atom and the methoxy group in 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid makes it unique, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7ClO5 |
|---|---|
Molekulargewicht |
254.62 g/mol |
IUPAC-Name |
8-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
MNDSCEFUQKJVFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)













